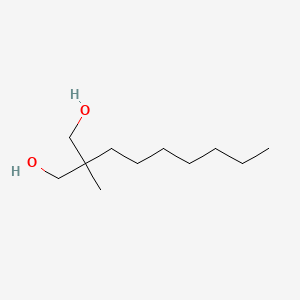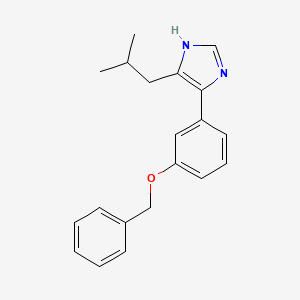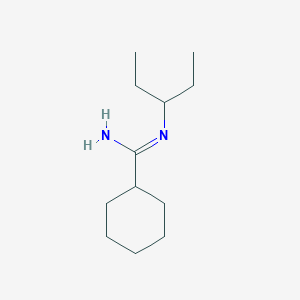![molecular formula C12H17BrO2 B13880213 1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)
1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a {[2-(propan-2-yloxy)ethoxy]methyl} group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Etherification: The next step involves the etherification of bromobenzene with {[2-(propan-2-yloxy)ethoxy]methyl} alcohol. This reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative without the bromine substituent.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, sodium alkoxide (RO⁻) for alkoxylation, and ammonia (NH₃) for amination.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include hydroxylated, alkoxylated, or aminated benzene derivatives.
Oxidation: Products include quinones or other oxidized benzene derivatives.
Reduction: Products include benzene derivatives without the bromine substituent.
Applications De Recherche Scientifique
1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Chemical Research: The compound is studied for its reactivity and potential use in various chemical reactions and processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating substitution reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-ethoxybenzene: Similar structure but with an ethoxy group instead of the {[2-(propan-2-yloxy)ethoxy]methyl} group.
1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of the {[2-(propan-2-yloxy)ethoxy]methyl} group.
1-Bromo-4-(2-methoxyethoxy)benzene: Similar structure but with a (2-methoxyethoxy) group instead of the {[2-(propan-2-yloxy)ethoxy]methyl} group.
Uniqueness
1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene is unique due to the presence of the {[2-(propan-2-yloxy)ethoxy]methyl} group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
1-bromo-4-(2-propan-2-yloxyethoxymethyl)benzene |
InChI |
InChI=1S/C12H17BrO2/c1-10(2)15-8-7-14-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3 |
Clé InChI |
SDGVUJAKIMHHAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOCC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)


![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)





![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)



